4-(Quinolinoxy)-3-pyridinesulfonamide is an organic compound characterized by its unique structural features, which include a quinoline moiety linked to a pyridine sulfonamide. This compound is classified under sulfonamides, which are known for their antibacterial properties and are widely used in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 263.32 g/mol. It is primarily recognized as an impurity related to torasemide, a loop diuretic used in the treatment of edema and hypertension.
The synthesis of 4-(Quinolinoxy)-3-pyridinesulfonamide can be achieved through various methods, often involving the reaction of substituted anilines with pyridine sulfonamides. One common approach involves the following steps:
This method yields a high purity product, often exceeding 99% after purification steps .
The molecular structure of 4-(Quinolinoxy)-3-pyridinesulfonamide features:
4-(Quinolinoxy)-3-pyridinesulfonamide can participate in various chemical reactions typical of sulfonamides:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and pharmaceuticals .
The mechanism of action of 4-(Quinolinoxy)-3-pyridinesulfonamide primarily relates to its role as an intermediate in the synthesis of torasemide, which functions as a loop diuretic. Loop diuretics inhibit sodium reabsorption in the renal tubules, leading to increased urine output and decreased blood pressure. This action is mediated through the inhibition of specific sodium-potassium-chloride co-transporters in the nephron .
4-(Quinolinoxy)-3-pyridinesulfonamide has several scientific applications:
4-(Quinolinoxy)-3-pyridinesulfonamide is systematically named as 4-quinolin-8-yloxypyridine-3-sulfonamide according to IUPAC conventions . Its molecular formula is C₁₄H₁₁N₃O₃S, with a molecular weight of 301.32 grams per mole [1] . The canonical SMILES representation is C1=CC2=C(C(=C1)OC3=C(C=NC=C3)S(=O)(=O)N)N=CC=C2
, which delineates the bond connectivity between the quinoline and pyridine moieties .
Structurally, this compound features:
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | 4-quinolin-8-yloxypyridine-3-sulfonamide |
Molecular Formula | C₁₄H₁₁N₃O₃S |
Molecular Weight | 301.32 g/mol |
Canonical SMILES | C1=CC2=C(C(=C1)OC3=C(C=NC=C3)S(=O)(=O)N)N=CC=C2 |
InChI Key | YEXUPIWQHCCQQA-UHFFFAOYSA-N |
The compound emerged as a process-related impurity during the synthesis of the loop diuretic drug torasemide (used for edema and hypertension management) . Its discovery was facilitated by analytical monitoring (e.g., high-performance liquid chromatography) of torasemide synthesis intermediates, where it forms via nucleophilic substitution between 4-chloropyridine-3-sulfonamide hydrochloride and 3-methylaniline .
Synthetic optimization studies revealed that the reaction proceeds efficiently in aqueous media at 90°C under mechanical stirring, with purification achieved through pH adjustment and recrystallization from methanol . This route underscores its role in quality control during pharmaceutical manufacturing.
4-(Quinolinoxy)-3-pyridinesulfonamide integrates two privileged pharmacophores:
Table 2: Pharmacological Targets Associated with Structural Motifs
Structural Motif | Biological Targets | Therapeutic Areas |
---|---|---|
Quinoline | RET kinase, Src-family kinases | Oncology, Infectious diseases |
Pyridinesulfonamide | Carbonic anhydrase II | Ophthalmology, Cardiology |
The sulfonamide group enables zinc coordination in metalloenzymes like carbonic anhydrase, while the ether-linked quinoline enhances membrane permeability and target engagement [3] [8]. This dual functionality positions the compound as a versatile scaffold for developing inhibitors of tyrosine kinases and carbonic anhydrases, with potential applications in oncology and metabolic disorders [3] [4].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4